N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate), also known as pentamidine, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound belongs to the class of aromatic diamidines and has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) is not fully understood. However, it is believed to act by binding to DNA and inhibiting its replication. Pentamidine has also been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation.
Biochemical And Physiological Effects
Pentamidine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and decrease the production of inflammatory cytokines. In addition, N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) has been shown to have a neuroprotective effect and improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
Pentamidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a broad spectrum of activity against various microorganisms, making it a useful tool for studying their physiology. However, N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) has several limitations, including its toxicity and potential side effects. It is also relatively expensive compared to other compounds.
Future Directions
For N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) research include the development of new derivatives with improved activity and reduced toxicity, investigation of its potential as a treatment for neurodegenerative diseases, and its potential as a tool for studying the role of protein kinases in cancer and other diseases.
Synthesis Methods
Pentamidine has been synthesized through various methods, including the reaction of N2-benzyl pentachlorophenyl amine with L-(2-aminoglutaramic acid) in the presence of a coupling agent. Another method involves the reaction of 1,5-pentanediamine with pentachlorophenol in the presence of benzyl chloride. The reaction yields N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) as a white crystalline solid.
Scientific Research Applications
Pentamidine has been widely used in scientific research for its unique biochemical and physiological effects. It has been used as an antiprotozoal agent to treat Pneumocystis carinii pneumonia, leishmaniasis, and African trypanosomiasis. In addition, N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) has been used as a DNA-binding agent, a histone deacetylase inhibitor, and an antimicrobial agent.
properties
CAS RN |
13673-51-3 |
---|---|
Product Name |
N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) |
Molecular Formula |
C19H15Cl5N2O5 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C19H15Cl5N2O5/c20-12-13(21)15(23)17(16(24)14(12)22)31-18(28)10(6-7-11(25)27)26-19(29)30-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,25,27)(H,26,29)/t10-/m0/s1 |
InChI Key |
GUYCMAYBPDXYPY-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Other CAS RN |
13673-51-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.